molecular formula C14H12Cl2O B1634849 3,4-Dichloro-4'-methylbenzhydrol

3,4-Dichloro-4'-methylbenzhydrol

Cat. No.: B1634849
M. Wt: 267.1 g/mol
InChI Key: WFXLNNQOGGHXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-4'-methylbenzhydrol is a benzhydrol derivative characterized by two aromatic rings (benzene groups) attached to a central carbon bearing a hydroxyl group. Its structure includes chlorine atoms at the 3- and 4-positions of one benzene ring and a methyl group at the 4'-position of the second ring. Benzhydrols are typically synthesized via Grignard reactions or Friedel-Crafts acylation, followed by reduction of the resulting ketone .

Properties

Molecular Formula

C14H12Cl2O

Molecular Weight

267.1 g/mol

IUPAC Name

(3,4-dichlorophenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C14H12Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3

InChI Key

WFXLNNQOGGHXJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzhydrol derivatives significantly alter their physical and thermal properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Thermal Stability (Decomposition Temp.)
3,4-Dichloro-4'-methylbenzhydrol 3-Cl, 4-Cl, 4'-CH₃ ~265.1 (calculated) Not reported Likely stable up to 200–300°C*
4-Methoxy-3'-methylbenzhydrol 4-OCH₃, 3'-CH₃ ~244.3 51–52 Stable below 150°C
4-tert-Butyl-3'-chlorobenzhydrol 4-C(CH₃)₃, 3'-Cl ~278.8 Not reported High stability due to bulky tert-butyl
2,4-Dichloro-4'-nitrodiphenyl ether (Nitrofen) 2-Cl, 4-Cl, 4'-NO₂ (ether linkage) ~284.1 70–72 (m.p.) Stable up to 250°C

*Inferred from nitrofen’s thermal stability and chlorine’s electron-withdrawing effects .

Key Observations:

  • Electron-Withdrawing vs. However, 4-Methoxy-3'-methylbenzhydrol’s m.p. (51–52°C) is lower than nitrofen’s (70–72°C), suggesting ether linkages and nitro groups enhance crystallinity .
  • Thermal Stability: Chlorinated compounds like nitrofen and this compound likely exhibit higher thermal stability due to strong C–Cl bonds and molecular rigidity. Nitrofen undergoes phase changes (melting/evaporation) without decomposition below 250°C .

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